
Radezolid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a biphenyl structure, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide typically involves multiple stepsThe final step involves the formation of the oxazolidinone ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production .
化学反応の分析
Types of Reactions
N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Antibacterial Activity
Radezolid exhibits significant antibacterial activity against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. In comparative studies, this compound has demonstrated a minimum inhibitory concentration (MIC) that is consistently lower than that of linezolid, indicating superior potency. For instance, in clinical isolates of Staphylococcus aureus, the MIC for this compound was found to be as low as 0.125 mg/L, compared to 0.5 mg/L for linezolid .
Table 1: Comparative MIC Values of this compound and Linezolid
Bacterial Strain | This compound MIC (mg/L) | Linezolid MIC (mg/L) |
---|---|---|
Staphylococcus aureus | 0.125 - 0.5 | 0.5 |
Enterococcus faecalis | 0.25 - 1.0 | 2.0 |
Linezolid-resistant strains | ≥4 | ≥64 |
Anti-Biofilm Activity
This compound has shown promising anti-biofilm properties, which are crucial in treating persistent infections where biofilm formation complicates therapy. Studies indicate that this compound effectively inhibits biofilm formation in Enterococcus faecalis at subinhibitory concentrations (1/4 or 1/8 × MIC), outperforming linezolid in this regard . This characteristic makes it a valuable candidate for treating chronic infections associated with biofilms.
Cellular Pharmacodynamics
The pharmacodynamics of this compound reveal its ability to accumulate within various cell types, enhancing its effectiveness against intracellular pathogens. Research indicates that this compound accumulates approximately tenfold more than linezolid in human keratinocytes and macrophages, leading to a more rapid bactericidal effect . This property is particularly beneficial for infections involving intracellular foci, such as those caused by Staphylococcus aureus.
Table 2: Cellular Accumulation of this compound vs. Linezolid
Cell Type | This compound Accumulation | Linezolid Accumulation |
---|---|---|
Human Keratinocytes | 10-fold higher | Baseline |
Macrophages | 10-fold higher | Baseline |
Endothelial Cells | Similar levels | Similar levels |
Clinical Applications
This compound is currently under investigation for several clinical applications:
- Bacterial Vaginosis : this compound has been designated as a Qualified Infectious Disease Product by the FDA for treating bacterial vaginosis due to its in vitro activity against associated bacterial species such as Gardnerella vaginalis .
- Acne Vulgaris : A Phase 2 clinical study is evaluating the efficacy of a topical formulation of this compound for mild-to-moderate acne vulgaris .
- Recurrent Infections : Given its enhanced potency against resistant strains and intracellular accumulation, this compound may be particularly effective for recurrent or persistent infections .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Staphylococcus aureus Infections : A study highlighted that clinical isolates of MRSA showed susceptibility to this compound with MIC values significantly lower than those for linezolid, suggesting potential use in treating resistant infections .
- Enterococcus faecalis Biofilm : Research demonstrated that this compound inhibited biofilm formation more effectively than linezolid by downregulating key transcription factors involved in biofilm development .
- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed rapid bactericidal activity in both broth cultures and infected macrophages, indicating its potential for fast-acting treatment strategies .
作用機序
The mechanism of action of N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and biphenyl structure allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound shares the triazole ring and fluorine substitution but differs in its overall structure and properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan: Another compound with a triazole ring, but with different functional groups and applications.
Uniqueness
N-[3-(2-Fluoro-4’-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
N-[[3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNOGHPGJANSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。